4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate
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Overview
Description
4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate is an organic compound that features a phenyl ring substituted with a dicyanoethenyl group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate typically involves the reaction of 4-(2,2-Dicyanoethenyl)phenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dicyanoethenyl group can participate in redox reactions, potentially forming different oxidation states.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Oxidized derivatives of the dicyanoethenyl group.
Reduction: Reduced forms of the dicyanoethenyl group.
Hydrolysis: 4-(2,2-Dicyanoethenyl)phenol and 2-chlorobenzoic acid.
Scientific Research Applications
4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron transfer reactions, while the ester and phenyl groups can interact with various biological molecules. These interactions can affect molecular pathways, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate is unique due to its dicyanoethenyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these electronic properties are advantageous.
Properties
Molecular Formula |
C17H9ClN2O2 |
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Molecular Weight |
308.7 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C17H9ClN2O2/c18-16-4-2-1-3-15(16)17(21)22-14-7-5-12(6-8-14)9-13(10-19)11-20/h1-9H |
InChI Key |
NORAPHIOWMCGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
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